![molecular formula C9H4ClF7S B3394693 4-(Heptafluoropropylthio)chlorobenzene CAS No. 65538-03-6](/img/structure/B3394693.png)
4-(Heptafluoropropylthio)chlorobenzene
Overview
Description
4-(Heptafluoropropylthio)chlorobenzene is a chemical compound with the molecular formula C9H4ClF7S . It has a molar mass of 312.63 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(Heptafluoropropylthio)chlorobenzene is represented by the formula C9H4ClF7S . This indicates that the compound consists of 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Heptafluoropropylthio)chlorobenzene include a predicted density of 1.54±0.1 g/cm3 and a predicted boiling point of 189.0±40.0 °C .Scientific Research Applications
Environmental Pollution Analysis
Chlorobenzenes, including 4-(Heptafluoropropylthio)chlorobenzene, have been identified as pollutants in soil and groundwater . They are persistent, bioaccumulative, and toxic, leading to significant environmental concerns . Therefore, studying these compounds can help in understanding and mitigating chlorobenzene pollution .
Industrial Applications
Chlorobenzenes are widely used as intermediates and organic solvents in various industries . They are used in dyeing , pharmaceuticals , pesticides , textiles , leather , and electronic industries . Therefore, 4-(Heptafluoropropylthio)chlorobenzene could potentially have similar applications.
Formation of Dioxins
Chlorobenzenes, being volatile organic compounds (VOCs), serve as significant precursors for the formation of highly toxic dioxins . Therefore, studying 4-(Heptafluoropropylthio)chlorobenzene can contribute to understanding the formation and mitigation of dioxins.
Environmental Water Treatment
Chlorobenzenes can be separated from environmental water using a magnetic molecularly imprinted chitosan membrane . This method has been successfully applied for the separation and trace quantification of chlorobenzene compounds in environmental water .
Herbicide Manufacturing
Chlorobenzenes are used in the manufacturing of herbicides . Therefore, 4-(Heptafluoropropylthio)chlorobenzene could potentially be used in the production of certain herbicides.
Dyestuff Manufacturing
Chlorobenzenes are used as intermediates in dyestuffs . Therefore, 4-(Heptafluoropropylthio)chlorobenzene could potentially be used in the production of certain dyestuffs.
properties
IUPAC Name |
1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7S/c10-5-1-3-6(4-2-5)18-9(16,17)7(11,12)8(13,14)15/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFFXBWREWRHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(C(C(F)(F)F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450634 | |
Record name | 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65538-03-6 | |
Record name | 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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